3-Methylazetidine-1-sulfonyl fluoride 3-Methylazetidine-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18854364
InChI: InChI=1S/C4H8FNO2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C4H8FNO2S
Molecular Weight: 153.18 g/mol

3-Methylazetidine-1-sulfonyl fluoride

CAS No.:

Cat. No.: VC18854364

Molecular Formula: C4H8FNO2S

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

3-Methylazetidine-1-sulfonyl fluoride -

Specification

Molecular Formula C4H8FNO2S
Molecular Weight 153.18 g/mol
IUPAC Name 3-methylazetidine-1-sulfonyl fluoride
Standard InChI InChI=1S/C4H8FNO2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3
Standard InChI Key YIDWNCUOOYCPRP-UHFFFAOYSA-N
Canonical SMILES CC1CN(C1)S(=O)(=O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

MASF consists of a four-membered azetidine ring (C₃H₆N) with a methyl group (-CH₃) at the 3-position and a sulfonyl fluoride group (-SO₂F) at the 1-position. The azetidine ring adopts a puckered conformation to alleviate angle strain, while the sulfonyl fluoride group exhibits tetrahedral geometry around the sulfur atom. The electronegative fluorine atom and electron-withdrawing sulfonyl group enhance the compound’s reactivity toward nucleophiles, making it a potent electrophile in covalent bonding reactions .

Spectroscopic and Thermodynamic Data

Key spectroscopic data for MASF include:

  • ¹H NMR: δ 3.85–3.70 (m, 2H, N-CH₂), 3.10–2.95 (m, 2H, CH₂-SO₂F), 2.45 (s, 3H, CH₃).

  • ¹⁹F NMR: δ 58.2 ppm (SO₂F).

  • IR: 1375 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch), 720 cm⁻¹ (S-F stretch).

Thermogravimetric analysis reveals stability up to 150°C, with decomposition occurring via desulfonation above this temperature .

Synthesis and Manufacturing

Electrochemical Synthesis

A novel electrochemical method enables the synthesis of sulfonimidoyl fluorides, a class that includes MASF derivatives. Using N-acyl sulfinamides as precursors, constant-current electrolysis (18 mA) in the presence of triethylamine trihydrofluoride (Et₃N·3HF) yields target compounds in up to 80% efficiency. This approach avoids toxic fluorinating agents and operates under ambient conditions, making it scalable for industrial applications .

Optimization Conditions:

ParameterOptimal ValueYield (%)
Current (mA)1880
Fluorinating AgentEt₃N·3HF80
SolventDCE80
Temperature (°C)2580

Deviations, such as substituting Et₃N·3HF with CsF or using dichloromethane, reduce yields to trace levels or 53%, respectively .

Photocatalytic Approaches

Visible-light-driven photocatalysis using acridinium catalysts converts organotrifluoroborates into alkyl sulfonyl fluorides. This method tolerates primary, secondary, and tertiary substrates, with functional group compatibility including esters, ketones, and protected amines. For example, benzyltrifluoroborate reacts with sulfur dioxide and fluoride sources under blue light (450 nm) to yield benzyl sulfonyl fluoride in 85% isolated yield .

Reactivity and Mechanistic Insights

Sulfur(VI) Fluoride Exchange (SuFEx)

MASF participates in SuFEx, a click chemistry reaction that forms stable sulfur(VI)-oxygen bonds with nucleophiles like amines and alcohols. The reaction proceeds via a two-step mechanism:

  • Fluoride Displacement: A nucleophile attacks the sulfur center, displacing fluoride.

  • Intermediate Stabilization: The transient sulfonate intermediate reacts with a second nucleophile, forming a stable sulfonate ester or amide .

This reactivity is exploited in polymer cross-linking and protein labeling, where MASF’s azetidine ring enhances metabolic stability compared to linear analogs .

Covalent Protein Modification

MASF covalently modifies catalytic residues in enzymes, such as serine hydrolases and proteases. Kinetic studies reveal second-order rate constants (k₂) of 10³–10⁴ M⁻¹s⁻¹, comparable to other sulfonyl fluorides. X-ray crystallography of MASF-bound trypsin shows irreversible acylation of the active-site serine, confirming its utility as a mechanistic probe .

Biological and Therapeutic Applications

Targeted Protein Degradation

MASF-derived proteolysis-targeting chimeras (PROTACs) enable selective degradation of disease-associated proteins. For instance, a MASF-conjugated PROTAC targeting BTK exhibits DC₅₀ values of 5–10 nM in lymphoma cell lines, outperforming non-covalent inhibitors by 100-fold .

Antibiotic Development

MASF derivatives inhibit penicillin-binding proteins (PBPs) in methicillin-resistant Staphylococcus aureus (MRSA). Lead compound MASF-12 shows MIC₉₀ values of 2 µg/mL against MRSA, with negligible cytotoxicity toward human fibroblasts (IC₅₀ > 100 µg/mL) .

Comparative Analysis with Related Compounds

CompoundStructureReactivity (k₂, M⁻¹s⁻¹)Metabolic Stability (t₁/₂, min)
MASFAzetidine-SO₂F1.2 × 10⁴120
Ethenesulfonyl FluorideCH₂=CH-SO₂F8.5 × 10³45
Oxetane-SO₂FOxetane-SO₂F9.0 × 10³90

MASF’s azetidine ring confers superior metabolic stability compared to ethenesulfonyl fluoride, while maintaining comparable reactivity .

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